molecular formula C7H7BClFO3 B1451021 2-Chloro-6-fluoro-3-methoxyphenylboronic acid CAS No. 1072945-77-7

2-Chloro-6-fluoro-3-methoxyphenylboronic acid

Cat. No. B1451021
M. Wt: 204.39 g/mol
InChI Key: DBGNLKDIFHCCCT-UHFFFAOYSA-N
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Description

“2-Chloro-6-fluoro-3-methoxyphenylboronic acid” is a boronic acid derivative . It is known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds, and potential bacterial mutagens .


Molecular Structure Analysis

The molecular formula of “2-Chloro-6-fluoro-3-methoxyphenylboronic acid” is C7H7BClFO3 . Its average mass is 204.391 Da and its monoisotopic mass is 204.016083 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-6-fluoro-3-methoxyphenylboronic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 358.5±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.7±3.0 kJ/mol and a flash point of 170.6±30.7 °C .

Scientific Research Applications

  • Suzuki-Miyaura Coupling Reaction

    • Field : Organic Chemistry
    • Application : This compound is used as a reactant in the Suzuki-Miyaura coupling reaction .
    • Method : The Suzuki-Miyaura coupling reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds .
    • Results : The outcomes of this reaction can vary depending on the other reactants used. The reaction generally leads to the formation of biaryl compounds .
  • Synthesis of Canthin-6-one Alkaloids

    • Field : Medicinal Chemistry
    • Application : This compound is used to synthesize canthin-6-one alkaloids .
    • Method : The synthesis involves reacting “2-Chloro-6-fluoro-3-methoxyphenylboronic acid” with 8-bromo-1,5-naphthyridin-2-one via Pd-catalyzed Suzuki coupling and Cu-catalyzed amidation reactions .
    • Results : The result is the formation of canthin-6-one alkaloids .
  • Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors

    • Field : Neurochemistry
    • Application : This compound is used in the preparation of functionally selective allosteric modulators of GABAA receptors .
    • Method : The exact method of application is not specified, but it likely involves complex organic synthesis procedures .
    • Results : The outcomes of this application are not specified .
  • Regioselective Suzuki Coupling

    • Field : Organic Chemistry
    • Application : This compound is used as a reactant in regioselective Suzuki coupling .
    • Method : The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds .
    • Results : The outcomes of this reaction can vary depending on the other reactants used. The reaction generally leads to the formation of biaryl compounds .
  • Preparation of Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1

    • Field : Medicinal Chemistry
    • Application : This compound is used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
    • Method : The exact method of application is not specified, but it likely involves complex organic synthesis procedures .
    • Results : The outcomes of this application are not specified .
  • Preparation of Boronic Esters

    • Field : Organic Chemistry
    • Application : This compound is used in the preparation of boronic esters .
    • Method : The exact method of application is not specified, but it likely involves complex organic synthesis procedures .
    • Results : The outcomes of this application are not specified .

properties

IUPAC Name

(2-chloro-6-fluoro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGNLKDIFHCCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659369
Record name (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methoxyphenylboronic acid

CAS RN

1072945-77-7
Record name (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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